3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
3-[[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-12-18(13(2)29-24-12)19(27)25-9-7-14(8-10-25)11-17-22-23-20(28)26(17)16-6-4-3-5-15(16)21/h3-6,14H,7-11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXATNWYJQWHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring, a triazole moiety, and a fluorophenyl group. Research into its biological activity has primarily focused on its effects on various cellular targets and its potential therapeutic applications.
- Molecular Formula : C20H22FN5O
- Molecular Weight : 399.4 g/mol
- CAS Number : 2034363-46-5
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing the 3,5-dimethylisoxazole moiety have shown promising results as BRD4 inhibitors, which are significant in cancer therapy due to their role in regulating gene expression related to tumor growth .
- Enzyme Inhibition : The triazole ring is known for its ability to act as a bioisostere for carboxylic acids and can participate in enzyme inhibition mechanisms. The specific interactions of this compound with target enzymes remain an area of active investigation.
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Interactions : The compound is hypothesized to disrupt protein-protein interactions critical for cancer cell proliferation.
- Binding Affinity : Molecular docking studies suggest that the compound has high binding affinity to BRD4(1), with IC50 values reported below 2.1 nM for optimized derivatives .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| 22 | BRD4 Inhibition | < 2.1 | |
| 14 | Antitumor Activity | Not specified | |
| 28-32 | Optimized Inhibitors | < 2.1 |
Notable Research Findings
- Antitumor Efficacy : A study demonstrated that derivatives of the compound exhibited significant antitumor activity in vitro and in vivo, highlighting its potential as an anticancer agent .
- Cellular Mechanisms : Further research indicated that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolone Derivatives
Pharmacological Profiles
- Antifungal activity : Fluconazole analogs () inhibit CYP51, a fungal cytochrome P450 enzyme. The 2-fluorophenyl group in the target compound may enhance target binding compared to 4-fluorophenyl derivatives .
- CYP450 interactions : The piperidine-isoxazole moiety could modulate interactions with human CYP enzymes, similar to aprepitant derivatives (), which target the neurokinin receptor .
- Metabolic stability : The dimethylisoxazole group may reduce oxidative metabolism, improving pharmacokinetics compared to compounds with unsubstituted heterocycles .
Crystallographic and Conformational Analysis
The target compound’s structure may exhibit planar triazolone and isoxazole systems, with the 2-fluorophenyl group adopting a perpendicular orientation relative to the core—a conformation observed in and for steric accommodation . Computational modeling (e.g., SHELXL refinement) and ORTEP visualization () would be critical for confirming these features .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step protocols, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and coupling reactions for isoxazole-piperidine intermediates. Key steps include:
- Cycloaddition : Use CuSO₄ and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours to ensure regioselective triazole formation .
- Coupling : Employ carbodiimide-based reagents (e.g., DCC/DMAP) for amide bond formation between the piperidine and isoxazole moieties .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and recrystallization improve purity and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm regiochemistry of triazole and isoxazole substituents. For example, ¹H NMR signals at δ 8.86 (s, triazole-H) and δ 2.50 (s, isoxazole-CH₃) are diagnostic .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C₂₁H₂₂FN₅O₃) .
- IR : Peaks near 2242 cm⁻¹ (C≡N) and 1670 cm⁻¹ (C=O) confirm functional groups .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the isoxazole and triazolone moieties. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic or crystallographic data?
- Crystallographic refinement : Use SHELXL for high-resolution X-ray data, applying restraints for disordered moieties (e.g., fluorophenyl groups). Validate with R-factor convergence (<5%) and electron density maps .
- Dynamic NMR : Detect tautomerism or conformational flexibility (e.g., triazolone ring puckering) by variable-temperature ¹H NMR .
- DFT calculations : Compare experimental IR/NMR with theoretical spectra (B3LYP/6-31G*) to resolve ambiguities in assignments .
Q. How can computational modeling predict the compound’s bioactivity and target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to potential targets (e.g., kinases or GPCRs). Focus on the fluorophenyl and triazolone moieties as key pharmacophores .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) using GROMACS .
- QSAR : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on activity using Hammett σ constants .
Q. What experimental designs are suitable for studying regioselectivity in its synthesis?
- DoE (Design of Experiments) : Vary catalysts (CuI vs. Ru), solvents (DMF vs. THF), and temperatures to optimize CuAAC regioselectivity. Analyze outcomes via LC-MS .
- Isotopic labeling : Introduce ¹³C at the triazole position to track regiochemistry via ¹³C NMR .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
- Analog synthesis : Replace the 2-fluorophenyl group with Cl/CF₃ and compare IC₅₀ values in enzyme assays .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding via triazolone carbonyl) using co-crystallization or mutagenesis .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or PEG-400 to enhance aqueous solubility without denaturing proteins .
- Prodrug design : Introduce phosphate esters at the piperidine nitrogen for improved bioavailability .
Q. What are the best practices for validating enantiomeric purity if chiral centers are present?
Q. How to troubleshoot inconsistent biological activity across assays?
- Assay controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell line viability via MTT assays .
- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
